Acetamide,N-SS-D-galactopyranosyl-N-hydroxy-
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Overview
Description
Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- is a specialized chemical compound with the molecular formula C8H15NO7 and a molecular weight of 237.207 g/mol . This compound is characterized by its unique structure, which includes a galactopyranosyl group and a hydroxyacetamide moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- typically involves the reaction of galactopyranosyl derivatives with hydroxyacetamide under controlled conditions. One common method includes the use of galactopyranosyl chloride and hydroxyacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the galactopyranosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted galactopyranosyl derivatives.
Scientific Research Applications
Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The galactopyranosyl group facilitates binding to carbohydrate-recognizing proteins, while the hydroxyacetamide moiety can interact with active sites of enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3R,4E)-1-(α-D-Galactopyranosyloxy)-3-hydroxy-4-octadecen-2-yl]acetamide
- N-Acetylpsychosine
- N-[(2R,3E)-1-[(α-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]acetamide
Uniqueness
Acetamide, N-SS-D-galactopyranosyl-N-hydroxy- is unique due to its specific combination of a galactopyranosyl group and a hydroxyacetamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
85339-17-9 |
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Molecular Formula |
C8H15NO7 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
N-hydroxy-N-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO7/c1-3(11)9(15)8-7(14)6(13)5(12)4(2-10)16-8/h4-8,10,12-15H,2H2,1H3/t4-,5+,6+,7-,8-/m1/s1 |
InChI Key |
XNGRTBJPTAUBTF-DWOUCZDBSA-N |
Isomeric SMILES |
CC(=O)N([C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
CC(=O)N(C1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
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